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molecular formula C11H14O5 B8437513 Dimethyl 2-methyl-6-oxocyclohex-1-ene-1,3-dicarboxylate

Dimethyl 2-methyl-6-oxocyclohex-1-ene-1,3-dicarboxylate

Cat. No. B8437513
M. Wt: 226.23 g/mol
InChI Key: RMZIYNYYCVNEQS-UHFFFAOYSA-N
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Patent
US09145391B2

Procedure details

To a solution of sodium methanolate (90 g, 1.67 mol) in methanol (300 mL) was added dimethyl 2-methyl-6-oxocyclohex-1-ene-1,3-dicarboxylate (150 g, 663.04 mmol) in methanol (150 mL) dropwise with stirring over 30 minutes. The resulting solution was heated to 80° C. for 30 minutes, and the mixture was concentrated in vacuo. The reaction mixture was diluted with H2O/ice (120 mL); then diluted furtherwith acetic acid (130 mL). The resulting solution was extracted with Et2O (3×), and the organic layers were combined and dried over Na2SO4, filtered, and concentrated in vacuo. The final product was purified by distillation under reduced pressure (5 mm Hg), and the fraction was collected at 110˜120° C. Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate was obtained as a yellow oil. MS ESI calcd. for C9H13O3 [M+H]+ 169. found 169.
Name
sodium methanolate
Quantity
90 g
Type
reactant
Reaction Step One
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O-].[Na+].[CH3:4][C:5]1[CH:10]([C:11]([O:13][CH3:14])=[O:12])[CH2:9][CH2:8][C:7](=[O:15])[C:6]=1C(OC)=O>CO>[CH3:4][C:5]1[CH:10]([C:11]([O:13][CH3:14])=[O:12])[CH2:9][CH2:8][C:7](=[O:15])[CH:6]=1 |f:0.1|

Inputs

Step One
Name
sodium methanolate
Quantity
90 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
150 g
Type
reactant
Smiles
CC1=C(C(CCC1C(=O)OC)=O)C(=O)OC
Name
Quantity
300 mL
Type
solvent
Smiles
CO
Name
Quantity
150 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
with stirring over 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated in vacuo
ADDITION
Type
ADDITION
Details
The reaction mixture was diluted with H2O/ice (120 mL)
ADDITION
Type
ADDITION
Details
then diluted furtherwith acetic acid (130 mL)
EXTRACTION
Type
EXTRACTION
Details
The resulting solution was extracted with Et2O (3×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISTILLATION
Type
DISTILLATION
Details
The final product was purified by distillation under reduced pressure (5 mm Hg)
CUSTOM
Type
CUSTOM
Details
the fraction was collected at 110˜120° C

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC=1C(CCC(C1)=O)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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